1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one
Description
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is a fluorinated ketone derivative characterized by a trifluoromethyl group and a 2-hydroxyethylsulfanyl substituent.
Properties
CAS No. |
66167-90-6 |
|---|---|
Molecular Formula |
C5H7F3O2S |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(2-hydroxyethylsulfanyl)propan-2-one |
InChI |
InChI=1S/C5H7F3O2S/c6-5(7,8)4(10)3-11-2-1-9/h9H,1-3H2 |
InChI Key |
FCSBTBASSIMKFC-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Sulfenylation
An alternative method involves the oxidative coupling of trifluoroacetone with 2-hydroxyethyl disulfide ($$ \text{SCH}2\text{CH}2\text{OH} $$)_2 using Cu(I) catalysts. This route avoids free thiol handling, enhancing safety:
$$
\text{CF}3\text{C(O)CH}3 + (\text{SCH}2\text{CH}2\text{OH})2 \xrightarrow{\text{CuI, DMF}} \text{CF}3\text{C(O)CH}2\text{SCH}2\text{CH}_2\text{OH} + \text{byproducts}
$$
Advantages :
- Eliminates base usage, simplifying purification.
- Yields 75–80% with minimal disulfide recycling.
Enzymatic Synthesis
Preliminary studies explore lipase-mediated transesterification of trifluoroacetone thioesters with 2-hydroxyethyl mercaptan. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 60% conversion at 40°C in hexane, though industrial viability remains limited by enzyme cost.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes polar byproducts (e.g., disulfides).
- Preparative HPLC : C18 columns (ACN/H₂O gradient) resolve closely related impurities, achieving >99% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 3.75 (t, J = 6.4 Hz, 2H, -SCH₂CH₂OH), 3.25 (s, 2H, -COCH₂S-), 2.85 (br s, 1H, -OH).
- ¹³C NMR : δ 192.1 (C=O), 120.5 (q, J = 288 Hz, CF₃), 62.3 (-SCH₂CH₂OH), 34.8 (-COCH₂S-).
- FT-IR : 1712 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (O-H stretch).
Yield Optimization Strategies
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Thiol:Ketone Ratio | 1.05:1 | Maximizes conversion |
| Reaction Temperature | 70°C | Balances rate vs. degradation |
| Solvent Polarity | ε = 37.5 (DMF) | Enhances nucleophilicity |
| Catalyst Loading | 5 mol% Amberlyst-15 | Reduces side reactions |
Design of Experiments (DOE) reveals interactions between variables. For instance, increasing temperature beyond 75°C in DMF accelerates hydrolysis of the trifluoromethyl group, lowering yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxyethyl group can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural analogs.
Biological Activity
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a thiol functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and as a possible therapeutic agent.
- Molecular Formula : C₅H₇F₃O₂S
- Molecular Weight : 144.12 g/mol
- Physical State : White powder
- Boiling Point : Approximately 100.1 °C
- Density : 1.364 g/cm³
The presence of the carbonyl group contributes to the compound's reactivity and potential biological activity, making it a candidate for various applications in pharmacology and biochemistry.
The biological activity of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one can be attributed to its interaction with cellular systems. Studies suggest that compounds with similar trifluoromethyl and thiol functionalities may exhibit neuroprotective effects by modulating apoptotic pathways in neurons. For instance, research on related trifluoromethyl ketones has shown their ability to inhibit low potassium-induced apoptosis in cerebellar granule neurons .
Antimicrobial Activity
While direct studies on the antimicrobial properties of this specific compound are scarce, the presence of thiol groups in related compounds has been associated with antimicrobial activity. Thiols can interact with bacterial cell membranes and proteins, potentially leading to bactericidal effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,1,1-Trifluoroacetone | Trifluoromethyl and ketone | Simpler structure without thiol functionality |
| 2-Hydroxyethyl sulfide | Thiol with hydroxyethyl group | Lacks trifluoromethyl group |
| 3-Thiopropionic acid | Thiol-containing carboxylic acid | Contains carboxylic acid instead of ketone |
This table illustrates the distinctiveness of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one due to its combination of trifluoromethyl and thiol functionalities alongside a carbonyl group.
Case Study: Neuroprotective Mechanisms
A study published in Neuroscience Letters explored the neuroprotective effects of trifluoromethyl ketones on cerebellar granule neurons. The findings indicated that these compounds could significantly reduce apoptosis rates under stress conditions. Although this study did not directly test 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one, it provides a foundational understanding of how similar compounds may function in neuroprotection .
Future Research Directions
Further research is needed to elucidate the specific biological activities of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one. Potential areas include:
- Detailed pharmacological studies to assess its efficacy as a neuroprotective agent.
- Investigations into its antimicrobial properties.
- Exploration of its interactions with various biological targets at the molecular level.
Q & A
Q. Basic
- Solubility : Test in water, DMSO, and ethanol (polarity influenced by CF₃ and hydroxyl groups).
- Melting Point : Typically 80–120°C (varies with purity).
- Stability : Assess hygroscopicity and thermal degradation via TGA/DSC. The hydroxyethyl group may increase water sensitivity compared to non-hydroxylated analogs .
How can stability under different storage conditions be evaluated?
Advanced
Conduct accelerated stability studies:
- Thermal Stress : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.
- Hydrolytic Stability : Expose to buffers (pH 3–9) and analyze by LC-MS for hydrolysis products (e.g., trifluoroacetic acid).
- Light Sensitivity : Use UV-Vis spectroscopy to detect photolytic cleavage of the sulfanyl group .
What initial biological assays are recommended for evaluating bioactivity?
Q. Basic
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) due to the electrophilic ketone moiety .
- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells to establish IC₅₀ values.
- Reactive Oxygen Species (ROS) Assays : The CF₃ group may induce oxidative stress in cellular models .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Analog Synthesis : Modify the sulfanyl group (e.g., replace hydroxyethyl with alkyl or aryl thiols) .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
- Pharmacophore Modeling : Identify critical functional groups (CF₃, ketone, sulfur) for activity .
What are the best practices for handling and storage?
Basic
Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group. Use amber vials to minimize photodegradation. Handle in a fume hood due to potential volatility of trifluoromethyl ketones .
How might this compound be applied in polymer or materials science?
Advanced
The hydroxyethyl sulfanyl group enables functionalization into polymeric matrices:
- Crosslinking Agent : React with diisocyanates to form polyurethanes with fluorinated segments.
- Monomer for Conjugated Polymers : Incorporate into polythiophenes via Suzuki coupling (analogous to thiophene derivatives ).
- Surface Modification : Graft onto silica nanoparticles via thiol-ene "click" chemistry for hydrophobic coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
